Lorglumide sodium

Overview

Description

Lorglumide sodium is a compound known for its role as a cholecystokinin antagonist. It inhibits gastrointestinal motility and reduces gastric secretions by selectively targeting the cholecystokinin A receptor . This compound has been explored for potential therapeutic applications in treating gastrointestinal disorders such as stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis .

Mechanism of Action

Target of Action

Lorglumide sodium, also known as this compound salt, is a nonpeptidic, selective, and potent inhibitor of the Cholecystokinin A (CCK-A) receptor . The CCK-A receptor is a type of protein known as a G protein-coupled receptor that is found in the stomach and gallbladder .

Mode of Action

This compound interacts with its primary target, the CCK-A receptor, by inhibiting it . It has been found to inhibit the CCK-A receptor and the CCK-B receptor with IC50 values of 50 nM and 3 μM, respectively .

Biochemical Pathways

The CCK-A receptor plays a crucial role in various physiological processes, including the regulation of pancreatic enzyme secretion, induction of pancreatic growth, smooth muscle contraction in the gall bladder and stomach, and modulation of feeding and behavior . By inhibiting the CCK-A receptor, this compound can affect these processes.

Pharmacokinetics

The compound’s solubility in ethanol, dmso, and dimethyl formamide suggests that it may have good bioavailability .

Result of Action

In the guinea-pig isolated ileum, this compound antagonized longitudinal muscle responses to ceruletide (a CCK-related decapeptide) and CCK-octapeptide (CCK-8) in a concentration-dependent and competitive manner . In mice, this compound completely abolished the trophic effects of exogenous CCK and significantly inhibited the effects of chronic camostate feeding . It also reduced pancreatic weight, DNA, and protein content .

Biochemical Analysis

Biochemical Properties

Lorglumide Sodium interacts with the cholecystokinin A (CCK A) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the CCK A receptor and inhibits its function .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with the CCK A receptor. By inhibiting this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CCK A receptor and inhibiting its function . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and selective CCK A receptor antagonist .

Dosage Effects in Animal Models

It is known that this compound is a potent and selective CCK A receptor antagonist .

Metabolic Pathways

This compound is involved in the cholecystokinin signaling pathway due to its interaction with the CCK A receptor .

Transport and Distribution

It is known that this compound is a potent and selective CCK A receptor antagonist .

Subcellular Localization

It is known that this compound is a potent and selective CCK A receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

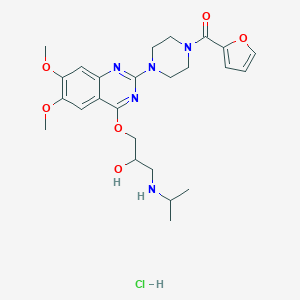

Lorglumide sodium can be synthesized through the formal condensation of N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-D-α-glutamine with one equivalent of sodium hydroxide . The reaction involves the formation of a crystalline solid, which is then purified and stored at -20°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The compound is then purified through crystallization and other standard purification techniques to achieve high purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Lorglumide sodium undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the compound.

Reduction: This reaction can modify the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of this compound with altered functional groups .

Scientific Research Applications

Lorglumide sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Proglumide sodium: Another cholecystokinin antagonist with similar applications.

Rilmenidine hemifumarate: A compound with different pharmacological properties but used in similar research contexts.

Loxapine succinate: A compound with distinct therapeutic applications but comparable in terms of its receptor-targeting mechanism.

Uniqueness

Lorglumide sodium is unique due to its high selectivity for the cholecystokinin A receptor and its potent inhibitory effects . This selectivity makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

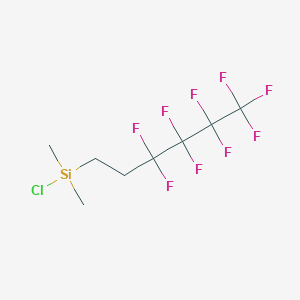

IUPAC Name |

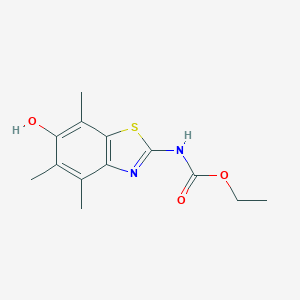

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNPYMDDOUQTBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045228 | |

| Record name | Lorglumide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>72.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1021868-76-7 | |

| Record name | Lorglumide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)

![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)